

X-ray Crystallography of 1-Bromo-4-phenoxybenzene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Bromo-4-phenoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural data obtained through X-ray crystallography of **1-bromo-4-phenoxybenzene** and its derivatives. While a comprehensive set of crystallographic data for a series of **1-bromo-4-phenoxybenzene** derivatives is not readily available in the public domain, this document serves as a valuable resource by presenting foundational information, outlining detailed experimental protocols, and offering a framework for comparative structural analysis. The insights from X-ray crystallography are pivotal for understanding the three-dimensional arrangement of atoms in these molecules, which in turn influences their physicochemical properties and potential applications in fields such as materials science and drug discovery.

Comparative Crystallographic Data

As a direct comparison of a series of **1-bromo-4-phenoxybenzene** derivatives is limited by the availability of published crystal structures, we present the crystallographic data for a closely related analogue, 1-bromo-4-iodo-benzene, to exemplify the type of structural information derived from X-ray diffraction studies.^[1] This data provides a benchmark for what researchers can expect when analyzing similar halogenated aromatic compounds.

Parameter	1-Bromo-4-iodo-benzene
Chemical Formula	C ₆ H ₄ BrI
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	4.1704(6)
b (Å)	5.8242(8)
c (Å)	14.929(2)
α (°)	90
β (°)	97.315(5)
γ (°)	90
Volume (Å ³)	359.67(9)
Z	2
Temperature (K)	200
Rgt(F)	0.0303
wRref(F ²)	0.0982

Experimental Protocols

The following sections detail the typical methodologies employed in the synthesis and X-ray crystallographic analysis of **1-bromo-4-phenoxybenzene** derivatives and related compounds.

Synthesis of 1-Bromo-4-phenoxybenzene Derivatives

The synthesis of **1-bromo-4-phenoxybenzene** and its derivatives often involves a nucleophilic aromatic substitution reaction. A common method is the Ullmann condensation, which entails the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

General Procedure:

- **Reactants:** A substituted phenol and 1,4-dibromobenzene (or a derivative) are used as starting materials.
- **Catalyst and Base:** A copper catalyst, such as copper(I) iodide or copper(I) oxide, and a base, typically potassium carbonate or cesium carbonate, are employed.
- **Solvent:** A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used.
- **Reaction Conditions:** The reaction mixture is heated at an elevated temperature, often between 120-180 °C, for several hours to days.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure **1-bromo-4-phenoxybenzene** derivative.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement of the synthesized compounds is achieved through single-crystal X-ray diffraction.

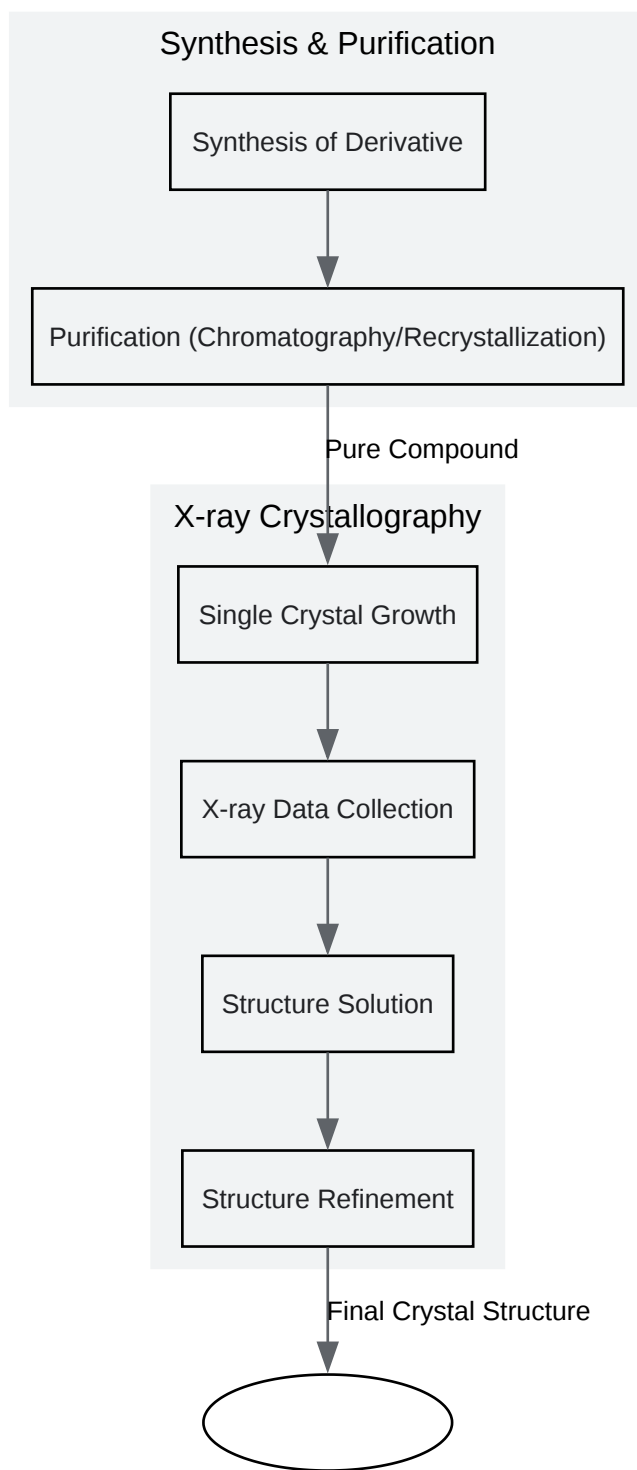
Methodology:

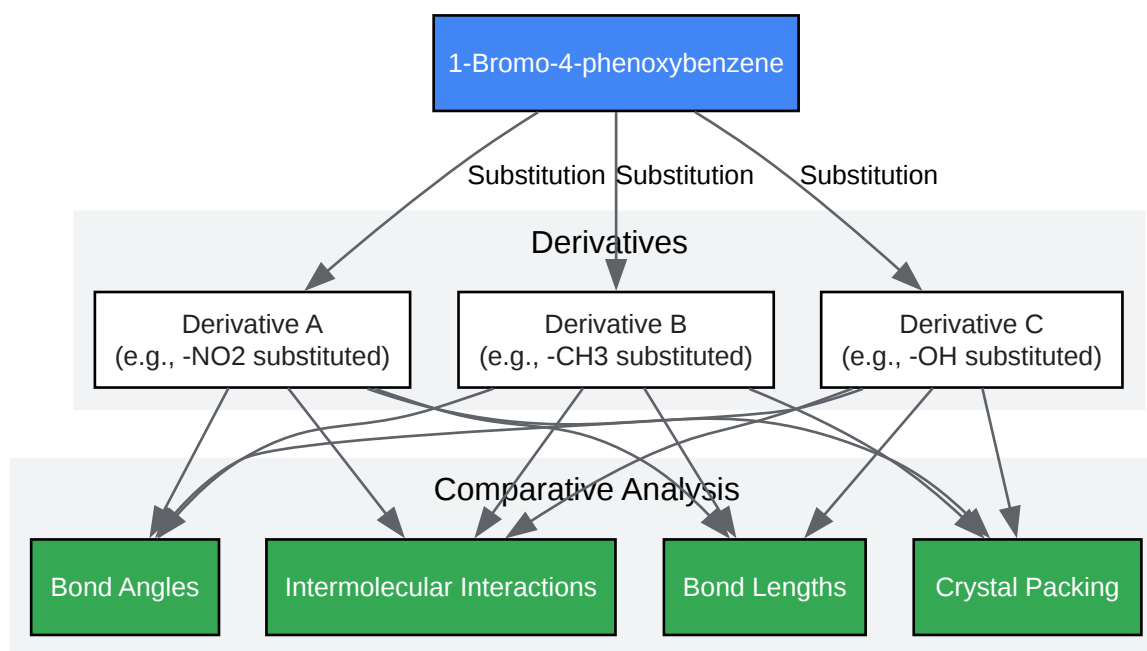
- **Crystal Growth:** High-quality single crystals are grown from a supersaturated solution of the purified compound. This is typically achieved through slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
- **Crystal Mounting:** A suitable single crystal is carefully selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.^[1] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and the space group. The crystal structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is subsequently refined against the experimental data to improve its accuracy and determine the final atomic positions, bond lengths, and angles.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a **1-bromo-4-phenoxybenzene** derivative using X-ray crystallography.





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References

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